molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Cat. No.: B115511
CAS No.: 154748-67-1
M. Wt: 225.68 g/mol
InChI Key: WTSGWKNUHMEHOH-UHFFFAOYSA-N
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Description

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is characterized by a triazole ring attached to a phenylmethyl group, which is further connected to a hydrazine group. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water .

Preparation Methods

The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium sulfite under nitrogen atmosphere to yield the desired product.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.

Comparison with Similar Compounds

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

  • [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
  • 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole
  • 4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride

These compounds share similar structural features but may differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSGWKNUHMEHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633470
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212248-62-9, 154748-67-1
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212248-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (7.1 mmoles) of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride in 3.75 ml of water and 6.3 ml of concentrated HCl, cooled to 0° C., was added slowly a solution of 0.5 g (7.2 mmoles) of sodium nitrite in 2.6 ml of water, keeping the temperature below 0° C. The mixture was stirred at this temperature for 15 minutes. Once this time had elapsed the solution of the diazonium salt was added rapidly to a solution of 5.37 g (42.6 mmoles) of sodium sulphite in 19 ml of water precooled to 0° C. under nitrogen atmosphere. The red solution was stirred at 0° C. for 10 minutes and then left to reach 65° C. in 1 hour. It was stirred at 65° C. for 30 minutes, and 5 ml of concentrated HCl were then added. The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours and then left to cool to room temperature.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.37 g
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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